Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate
Overview
Description
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate is a chemical compound with the molecular formula C15H12N2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Biochemical Analysis
Biochemical Properties
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapy . The compound also binds to specific proteins, altering their conformation and function. These interactions can lead to changes in cellular processes and pathways, highlighting the importance of this compound in biochemical research.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to activate apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process allows for the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, industrial production may utilize more efficient catalysts and solvents to enhance the reaction rate and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzimidazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated benzimidazole derivatives.
Substitution: Various substituted benzimidazole compounds, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites on enzymes, inhibiting their activity and affecting cellular processes. Additionally, the compound may interact with DNA or RNA, leading to changes in gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Another imidazole derivative with similar chemical properties.
4-(1H-benzo[d]imidazol-2-yl)aniline: A related compound with an amine group instead of a methyl ester.
4-(1H-benzo[d]imidazol-2-yl)phenol: A compound with a hydroxyl group on the benzene ring.
Uniqueness
Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate is unique due to its specific ester functional group, which can influence its reactivity and solubility. This compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 4-(1H-benzimidazol-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXVUZIONWAVTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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